(4R)-N-(TERT-BUTYLDIMETHYLSILYL)AZETIDIN-2-ONE-4-CARBOXYLIC ACID (4R)-N-(TERT-BUTYLDIMETHYLSILYL)AZETIDIN-2-ONE-4-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.: 162856-35-1
VCID: VC0062949
InChI: InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Molecular Formula: C10H19NO3Si
Molecular Weight: 229.35 g/mol

(4R)-N-(TERT-BUTYLDIMETHYLSILYL)AZETIDIN-2-ONE-4-CARBOXYLIC ACID

CAS No.: 162856-35-1

Main Products

VCID: VC0062949

Molecular Formula: C10H19NO3Si

Molecular Weight: 229.35 g/mol

(4R)-N-(TERT-BUTYLDIMETHYLSILYL)AZETIDIN-2-ONE-4-CARBOXYLIC ACID - 162856-35-1

CAS No. 162856-35-1
Product Name (4R)-N-(TERT-BUTYLDIMETHYLSILYL)AZETIDIN-2-ONE-4-CARBOXYLIC ACID
Molecular Formula C10H19NO3Si
Molecular Weight 229.35 g/mol
IUPAC Name (2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Standard InChI InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Standard InChIKey LIEWITJXZYCDLE-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O
SMILES CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Canonical SMILES CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
PubChem Compound 2733822
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator